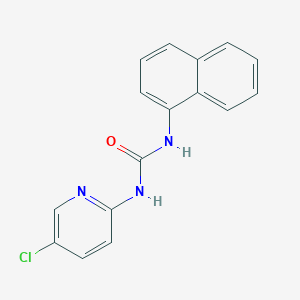
N-(5-chloro-2-pyridinyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-1-naphthylurea (known as CPPU) is a plant growth regulator that has been widely used in the agricultural industry. The compound was first synthesized in the 1980s and has since been used to promote fruit growth and increase crop yield in various plants. CPPU has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth.
Mécanisme D'action
The mechanism of action of CPPU is not fully understood, but it is believed to work by activating the plant hormone auxin. This leads to increased cell division and growth, resulting in larger fruits and higher yields. In cancer cells, CPPU has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPPU has been shown to have a number of biochemical and physiological effects. In plants, the compound promotes cell division and growth, leading to larger fruits and higher yields. In cancer cells, CPPU inhibits cell growth and induces apoptosis. CPPU has also been shown to have antioxidant properties, which may contribute to its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under a wide range of conditions. CPPU is also highly effective at promoting fruit growth and yield in plants, making it a useful tool for studying plant physiology. However, CPPU can be expensive to produce, and its effects on non-target organisms are not well understood.
Orientations Futures
There are several future directions for research on CPPU. One area of interest is the development of new plant growth regulators based on CPPU. Researchers are also exploring the potential use of CPPU in cancer treatment, including the development of new cancer therapies based on the compound. Additionally, studies are needed to better understand the potential environmental impacts of CPPU use in agriculture.
Méthodes De Synthèse
The synthesis of CPPU involves several steps, including the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate. The resulting compound is then reacted with 5-chloro-2-pyridinylamine to form CPPU. The synthesis of CPPU is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
CPPU has been widely studied for its potential use as a plant growth regulator. The compound has been shown to increase fruit size and yield in various plants, including grapes, kiwifruit, and tomatoes. CPPU has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth. Researchers have found that CPPU can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for future cancer therapies.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-8-9-15(18-10-12)20-16(21)19-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUPQONMQSXWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

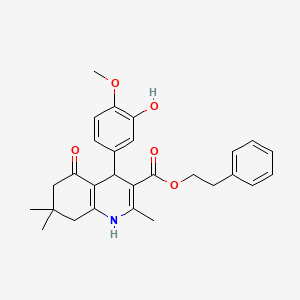
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)

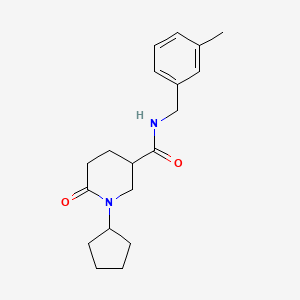
![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)
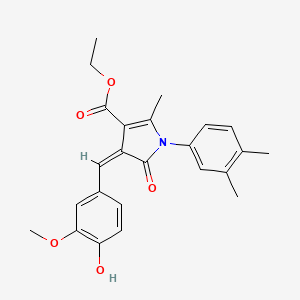
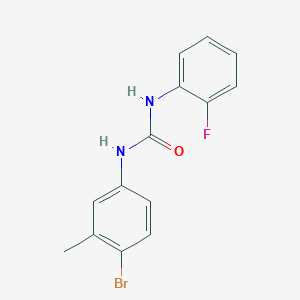

![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)
![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)